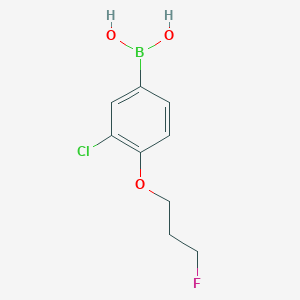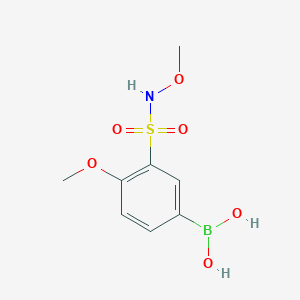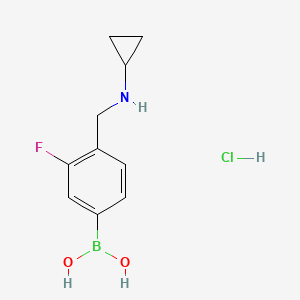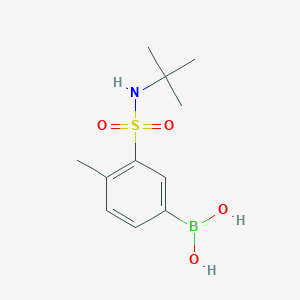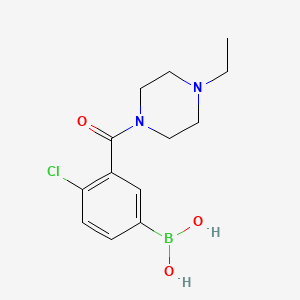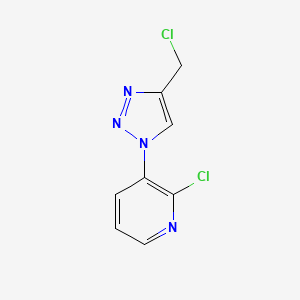
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine
描述
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both chlorine and triazole functionalities makes it a versatile intermediate for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine typically involves the following steps:
Formation of the triazole ring:
Chloromethylation: The triazole ring is then chloromethylated using formaldehyde and hydrochloric acid.
Coupling with pyridine: The chloromethylated triazole is then coupled with 2-chloropyridine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the pyridine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated derivative, while oxidation could introduce hydroxyl or carbonyl groups.
科学研究应用
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infections.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It can be used in the synthesis of advanced materials such as polymers and nanomaterials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit a key enzyme in a bacterial infection, thereby preventing the bacteria from replicating.
Agrochemicals: The compound may target specific proteins or enzymes in pests, leading to their death or inability to reproduce.
相似化合物的比较
Similar Compounds
2-chloro-3-(trifluoromethyl)pyridine: This compound also contains a pyridine ring with a chlorine substituent, but has a trifluoromethyl group instead of a triazole ring.
2-chloro-3-(4-methyl-1H-1,2,3-triazol-1-yl)pyridine: Similar to the target compound but with a methyl group instead of a chloromethyl group.
Uniqueness
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine is unique due to the presence of both chlorine and triazole functionalities, which provide a combination of reactivity and stability
属性
IUPAC Name |
2-chloro-3-[4-(chloromethyl)triazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-4-6-5-14(13-12-6)7-2-1-3-11-8(7)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLAPKYTCOCUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


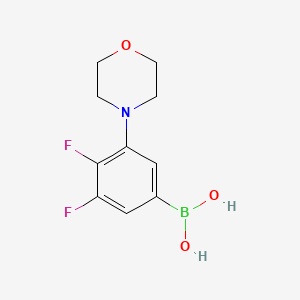
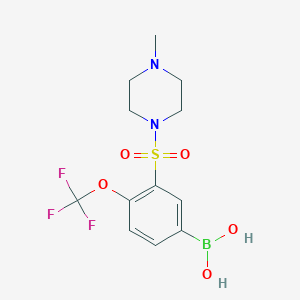
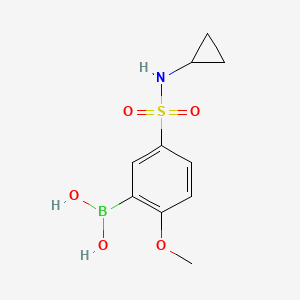
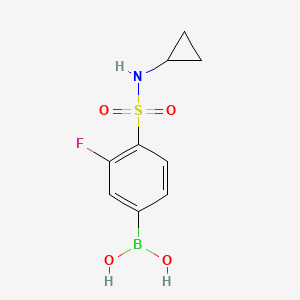
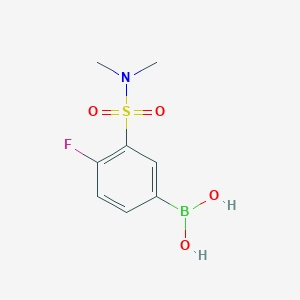

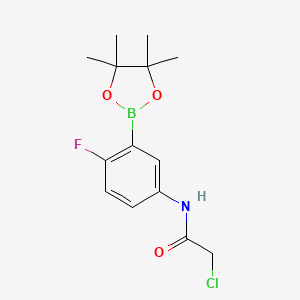
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)
